Lonox
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Overview
Description
Logen is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics.
Scientific Research Applications
Contrast-Induced Nephropathy in Diabetic Patients
Lonox (under the name iodixanol) has been studied in diabetic patients undergoing imaging procedures, specifically focusing on its impact on contrast-induced nephropathy (CIN). It was compared to low-osmolar contrast media (LOCM). Although no significant reduction in CIN risk was observed with iodixanol across all LOCM, a reduced risk of CIN was noted when compared to specific LOCM agents like iohexol (Han et al., 2018).
Cardiovascular Events and Iso-Osmolar Iodixanol
A meta-analysis aimed to assess the risk of total cardiovascular events associated with iso-osmolar iodixanol compared to LOCM. The results indicated no significant overall superiority of iodixanol over LOCM in reducing cardiovascular events. However, specific subgroup analysis suggested potential benefits in certain scenarios (Zhang et al., 2014).
Economic Impact of Iso-Osmolar Iodixanol
The economic implications of using iso-osmolar iodixanol, particularly in terms of reducing the incidence of contrast-induced acute kidney injury (CI-AKI) in coronary angiography procedures, were evaluated. The study concluded that using iodixanol in patients at increased risk of CI-AKI could result in considerable savings for hospital budgets due to the associated reduction in CI-AKI incidence (De Francesco et al., 2016).
Properties
CAS No. |
55840-97-6 |
---|---|
Molecular Formula |
C47H58ClN3O9S |
Molecular Weight |
876.5 g/mol |
IUPAC Name |
ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C30H32N2O2.C17H23NO3.ClH.H2O4S/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h3-17H,2,18-23H2,1H3;2-6,13-16,19H,7-11H2,1H3;1H;(H2,1,2,3,4) |
InChI Key |
HKIGPMUNBXIAHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl |
Synonyms |
atropine sulfate - diphenoxylate hydrochloride atropine sulfate-diphenoxylate hydrochloride drug combination Lomotil Reasec |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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